molecular formula C5H5N B101791 Pyridine-2,6-d2 CAS No. 17265-96-2

Pyridine-2,6-d2

Cat. No. B101791
CAS RN: 17265-96-2
M. Wt: 81.11 g/mol
InChI Key: JUJWROOIHBZHMG-KFRNQKGQSA-N
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Patent
US04237299

Procedure details

The condensate 13 led to the working up after addition of 1800 ml of benzene per hour separated into 2 phases. The aqueous phase was extracted with 1800 ml of benzene hourly. In the distillation of the benzene phases there resulted per hour 851 grams of pyridine and 862 grams of 3-methylpyridine corresponding to a yield of 98.4% of pyridine and 99.5% yield of 3-methylpyridine based on the content of reaction gases supplied.
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
851 g
Type
reactant
Reaction Step Two
Yield
99.5%
Yield
98.4%

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC=CC=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH3:1][C:9]1[CH:8]=[N:7][CH:12]=[CH:11][CH:10]=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1800 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
851 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into 2 phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 1800 ml of benzene hourly
DISTILLATION
Type
DISTILLATION
Details
In the distillation of the benzene phases

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.5%
Name
Type
product
Smiles
N1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04237299

Procedure details

The condensate 13 led to the working up after addition of 1800 ml of benzene per hour separated into 2 phases. The aqueous phase was extracted with 1800 ml of benzene hourly. In the distillation of the benzene phases there resulted per hour 851 grams of pyridine and 862 grams of 3-methylpyridine corresponding to a yield of 98.4% of pyridine and 99.5% yield of 3-methylpyridine based on the content of reaction gases supplied.
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
851 g
Type
reactant
Reaction Step Two
Yield
99.5%
Yield
98.4%

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC=CC=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH3:1][C:9]1[CH:8]=[N:7][CH:12]=[CH:11][CH:10]=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1800 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
851 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into 2 phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 1800 ml of benzene hourly
DISTILLATION
Type
DISTILLATION
Details
In the distillation of the benzene phases

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.5%
Name
Type
product
Smiles
N1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.